molecular formula C10H12BrNO2 B8125195 3-Bromo-N-ethyl-5-methoxybenzamide

3-Bromo-N-ethyl-5-methoxybenzamide

Cat. No.: B8125195
M. Wt: 258.11 g/mol
InChI Key: NOZGTUUAZZMYDH-UHFFFAOYSA-N
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Description

3-Bromo-N-ethyl-5-methoxybenzamide is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of benzamide, featuring a bromine atom at the third position, an ethyl group attached to the nitrogen atom, and a methoxy group at the fifth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-ethyl-5-methoxybenzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-ethyl-5-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous ether or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3-Bromo-N-ethyl-5-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-N-ethyl-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by binding to specific sites on the receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-ethyl-5-methoxybenzamide is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and binding properties

Properties

IUPAC Name

3-bromo-N-ethyl-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-3-12-10(13)7-4-8(11)6-9(5-7)14-2/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZGTUUAZZMYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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